![molecular formula C33H35Cl2N3O6S B10849884 (4r)-3-[(2s,3s)-3-{[(2,6-Dichlorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849884.png)

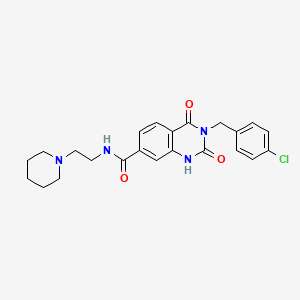

(4r)-3-[(2s,3s)-3-{[(2,6-Dichlorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

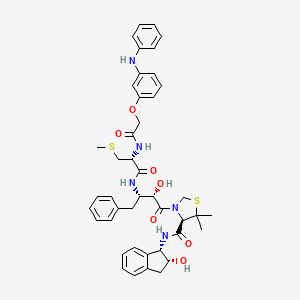

KNI-10074 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This compound has been extensively studied for its ability to bind to and inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the virus. The inhibition of this enzyme prevents the virus from processing its polyprotein precursors, thereby halting its replication cycle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of KNI-10074 involves standard Boc-protected liquid-phase peptide synthesis. This method includes the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions. The final product is obtained after deprotection and purification steps .

Industrial Production Methods: While specific industrial production methods for KNI-10074 are not widely documented, the general approach would involve scaling up the liquid-phase peptide synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to ensure the compound meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen: KNI-10074 unterliegt hauptsächlich Bindungsinteraktionen, anstatt traditionellen chemischen Reaktionen. Seine Aktivität ist durch seine Fähigkeit gekennzeichnet, stabile van-der-Waals-Wechselwirkungen und Wasserstoffbrückenbindungen mit der HIV-1-Protease zu bilden .

Häufige Reagenzien und Bedingungen: Die Synthese von KNI-10074 umfasst Reagenzien wie Boc-geschützte Aminosäuren, Kupplungsmittel (z. B. Dicyclohexylcarbodiimid) und Deprotektionsmittel (z. B. Trifluoressigsäure). Die Reaktionen werden typischerweise in organischen Lösungsmitteln wie Dimethylformamid unter kontrollierten Temperaturbedingungen durchgeführt .

Hauptprodukte: Das Hauptprodukt der Synthese ist KNI-10074 selbst, das nach den endgültigen Deprotektionsschritten und Reinigungsschritten erhalten wird. Die Verbindung zeichnet sich durch ihre hohe Affinität und Spezifität für die HIV-1-Protease aus .

Wissenschaftliche Forschungsanwendungen

KNI-10074 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. Seine primäre Verwendung ist als Inhibitor der HIV-1-Protease, was es zu einem wertvollen Werkzeug in der Erforschung der HIV-Replikation und der Entwicklung antiretroviraler Therapien macht. Zusätzlich wird KNI-10074 in der Strukturbiologie eingesetzt, um die Bindungsinteraktionen und Konformationsänderungen der HIV-1-Protease nach Inhibitorbindung zu verstehen .

5. Wirkmechanismus

KNI-10074 übt seine Wirkungen aus, indem es an die aktive Stelle der HIV-1-Protease bindet und so deren enzymatische Aktivität hemmt. Die Bindung von KNI-10074 an die Protease beinhaltet die Bildung stabiler van-der-Waals-Wechselwirkungen und Wasserstoffbrückenbindungen, die den Inhibitor-Protease-Komplex stabilisieren und die Protease daran hindern, ihre Polyprotein-Substrate zu verarbeiten . Diese Hemmung stört den viralen Replikationszyklus, was zur Produktion unreifer, nicht infektiöser Viruspartikel führt.

Ähnliche Verbindungen:

- KNI-10265

- KNI-10006

- KNI-10769

Vergleich: KNI-10074 ähnelt anderen HIV-1-Protease-Inhibitoren wie KNI-10265, KNI-10006 und KNI-10769 in Bezug auf seinen Wirkmechanismus und seine Bindungsinteraktionen. KNI-10074 ist einzigartig in seiner spezifischen Bindungsaffinität und den thermodynamischen Eigenschaften seiner Wechselwirkungen mit der Protease. Studien haben gezeigt, dass KNI-10074 eine eindeutige thermodynamische Signatur aufweist, die sich durch günstige enthalpische und entropische Beiträge zu seiner Bindungsaffinität auszeichnet .

Wirkmechanismus

KNI-10074 exerts its effects by binding to the active site of HIV-1 protease, thereby inhibiting its enzymatic activity. The binding of KNI-10074 to the protease involves the formation of stable van der Waals interactions and hydrogen bonds, which stabilize the inhibitor-protease complex and prevent the protease from processing its polyprotein substrates . This inhibition disrupts the viral replication cycle, leading to the production of immature, non-infectious viral particles.

Vergleich Mit ähnlichen Verbindungen

- KNI-10265

- KNI-10006

- KNI-10769

Comparison: KNI-10074 is similar to other HIV-1 protease inhibitors such as KNI-10265, KNI-10006, and KNI-10769 in terms of its mechanism of action and binding interactions. KNI-10074 is unique in its specific binding affinity and the thermodynamic properties of its interactions with the protease. Studies have shown that KNI-10074 exhibits a distinct thermodynamic signature, characterized by favorable enthalpic and entropic contributions to its binding affinity .

Eigenschaften

Molekularformel |

C33H35Cl2N3O6S |

|---|---|

Molekulargewicht |

672.6 g/mol |

IUPAC-Name |

(4R)-3-[(2S,3S)-3-[[2-(2,6-dichlorophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C33H35Cl2N3O6S/c1-33(2)30(31(42)37-27-21-12-7-6-11-20(21)16-25(27)39)38(18-45-33)32(43)28(41)24(15-19-9-4-3-5-10-19)36-26(40)17-44-29-22(34)13-8-14-23(29)35/h3-14,24-25,27-28,30,39,41H,15-18H2,1-2H3,(H,36,40)(H,37,42)/t24-,25+,27-,28-,30+/m0/s1 |

InChI-Schlüssel |

XMAMZSZKRBFNLW-UPZHSWQNSA-N |

Isomerische SMILES |

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3Cl)Cl)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C |

Kanonische SMILES |

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3Cl)Cl)O)C(=O)NC4C(CC5=CC=CC=C45)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4r)-3-[(2s,3s)-3-{[(2,6-Dimethylphenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849811.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849821.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849835.png)

![3-[1-(3-Fluoro-phenyl)-1-methyl-ethyl]-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B10849839.png)

![(4R)-3-[(2S,3S)-3-[[2-(4-aminophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849844.png)

![3-amino-5-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S,3R)-4-(3-carboxyanilino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]carbamoyl]benzoic acid](/img/structure/B10849860.png)

![tert-butyl 2-[4-[[1-(1H-indol-3-yl)-3,4-dioxonaphthalen-2-yl]methyl]phenoxy]acetate](/img/structure/B10849865.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849869.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849873.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849877.png)